molecular formula C15H10S3 B289762 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione

2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione

Cat. No. B289762
M. Wt: 286.4 g/mol
InChI Key: NVVRLGYQUYEVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione, also known as BDTPE, is a sulfur-containing organic compound that has gained significant attention in the field of materials science and biochemistry due to its unique electronic and optical properties. BDTPE is widely used as a building block in the synthesis of various organic materials, including semiconductors, polymers, and dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione is based on its unique electronic and optical properties, which allow it to interact with other molecules and ions in various ways. 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione has a planar structure with a conjugated system of double bonds and sulfur atoms, which gives it a high degree of electron delocalization and stability. This makes it an ideal building block for the synthesis of organic semiconductors and fluorescent dyes. In addition, the sulfur atoms in 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione can form strong coordination bonds with metal ions, which makes it a useful probe for metal ion sensing.
Biochemical and Physiological Effects:
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a building block for the synthesis of other materials. However, some studies have shown that 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione-based fluorescent dyes can be used for the detection and imaging of biological molecules such as proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione in lab experiments is its high degree of stability and electron delocalization, which makes it an ideal building block for the synthesis of organic semiconductors and fluorescent dyes. In addition, 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione is relatively easy to synthesize and has a high yield. However, one of the limitations of using 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione is its limited solubility in water, which can make it difficult to use in biological applications.

Future Directions

There are several future directions for the study of 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione. One potential direction is the development of new 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione-based materials with improved electronic and optical properties for use in optoelectronics and sensing applications. Another direction is the study of the biochemical and physiological effects of 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione-based materials in biological systems. Finally, the development of new synthesis methods for 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione and its derivatives could lead to the discovery of new materials with unique properties and applications.

Synthesis Methods

2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione can be synthesized through a two-step process involving the reaction of 2,2'-dithiobis(benzothiazole) with phenacyl bromide in the presence of a base, followed by oxidation with iodine. The resulting product is a yellow crystalline powder that is soluble in common organic solvents such as chloroform, toluene, and dichloromethane.

Scientific Research Applications

2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione has been extensively studied for its potential applications in various fields of science, including optoelectronics, bioimaging, and sensing. In optoelectronics, 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione has been used as a building block for the synthesis of organic semiconductors with high charge mobility and photoconductivity. In bioimaging, 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione-based fluorescent dyes have been developed for the detection and imaging of biological molecules such as proteins and nucleic acids. In sensing, 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione has been used as a fluorescent probe for the detection of metal ions and other analytes.

properties

Molecular Formula

C15H10S3

Molecular Weight

286.4 g/mol

IUPAC Name

2-(1,3-benzodithiol-2-ylidene)-1-phenylethanethione

InChI

InChI=1S/C15H10S3/c16-12(11-6-2-1-3-7-11)10-15-17-13-8-4-5-9-14(13)18-15/h1-10H

InChI Key

NVVRLGYQUYEVHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=S)C=C2SC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)C(=S)C=C2SC3=CC=CC=C3S2

Origin of Product

United States

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